

Spectroscopic Data for 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-methoxy-2-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **6-Bromo-3-methoxy-2-nitropyridine**, a valuable building block in pharmaceutical and chemical research. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **6-Bromo-3-methoxy-2-nitropyridine** is $C_6H_5BrN_2O_3$, with a molecular weight of 233.02 g/mol .^[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	H-4
7.25	d	1H	H-5
4.05	s	3H	-OCH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
156.0	C-3
150.1	C-6
141.8	C-2
129.2	C-4
115.5	C-5
57.0	-OCH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1580	Strong	C=C stretch (aromatic)
1520	Strong	N-O asymmetric stretch (nitro group)
1350	Strong	N-O symmetric stretch (nitro group)
1250	Strong	C-O-C asymmetric stretch (ether)
1050	Strong	C-O-C symmetric stretch (ether)
850	Strong	C-Br stretch

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
233/235	100/98	[M] ⁺ (Molecular ion peak, bromine isotopes)
203/205	40/39	[M-NO] ⁺
188/190	25/24	[M-NO ₂] ⁺
157	30	[M-Br] ⁺
129	15	[M-Br-CO] ⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of **6-Bromo-3-methoxy-2-nitropyridine** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR Spectroscopy (KBr Pellet Method) Protocol

Approximately 1-2 mg of finely ground **6-Bromo-3-methoxy-2-nitropyridine** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

The KBr pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)

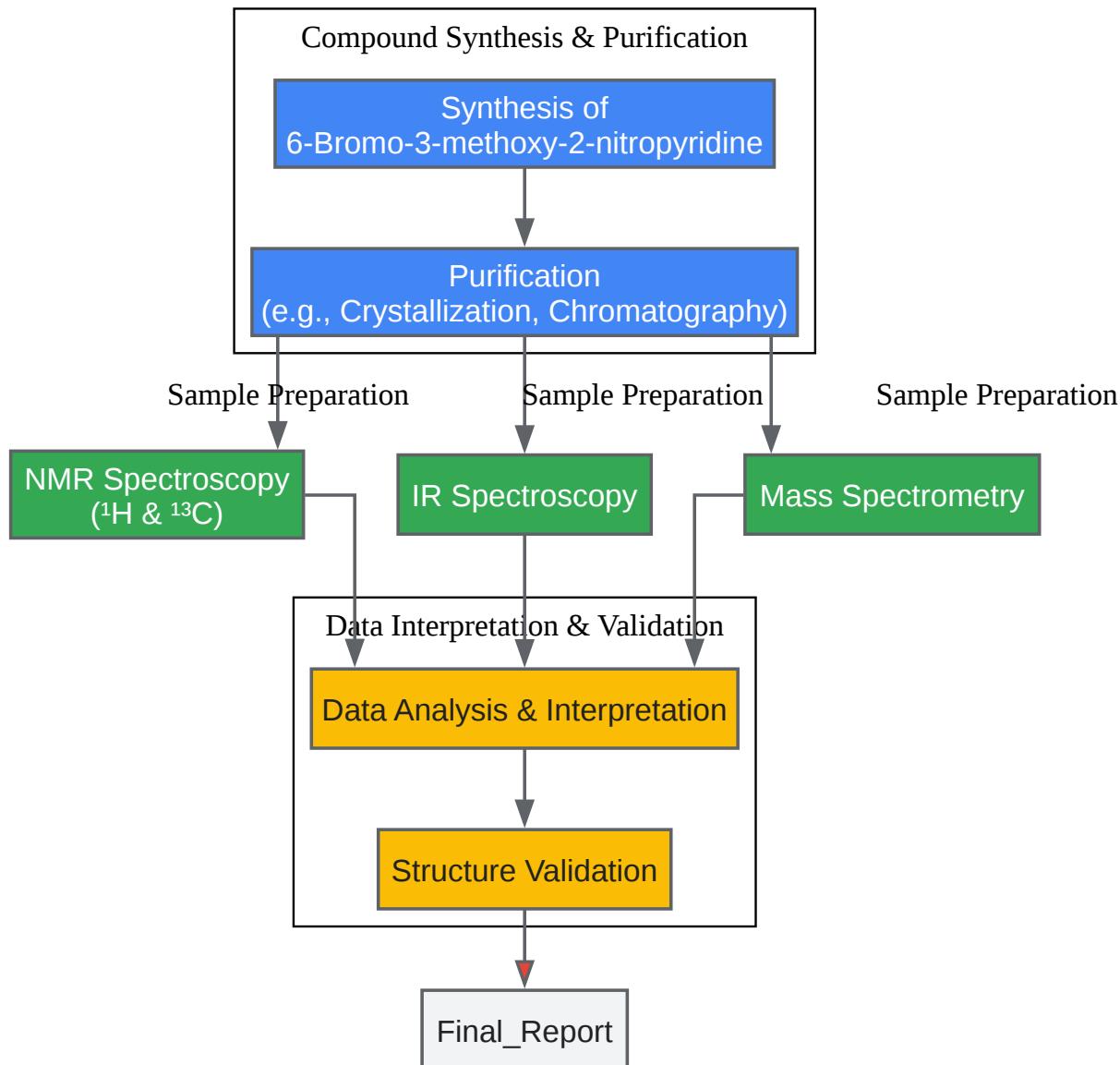
Electron Impact Mass Spectrometry (EI-MS) Protocol

A dilute solution of **6-Bromo-3-methoxy-2-nitropyridine** is prepared in a volatile organic solvent such as methanol or dichloromethane. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Data for 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344277#spectroscopic-data-for-6-bromo-3-methoxy-2-nitropyridine-nmr-ir-ms]

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